2-Bromo-5-ethyl-1,3,4-thiadiazole;hydrate
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Overview
Description
2-Bromo-5-ethyl-1,3,4-thiadiazole;hydrate is a heterocyclic compound containing bromine, ethyl, and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-ethyl-1,3,4-thiadiazole;hydrate typically involves the reaction of 2-amino-5-ethyl-1,3,4-thiadiazole with bromine in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the selective bromination of the thiadiazole ring. The resulting product is then purified and crystallized to obtain the hydrate form.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-ethyl-1,3,4-thiadiazole;hydrate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation or reduction, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically carried out using nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Oxidation Reactions: Often performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Catalyzed by transition metals such as palladium or copper, often in the presence of ligands and bases.
Major Products Formed
The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different chemical and biological properties.
Scientific Research Applications
2-Bromo-5-ethyl-1,3,4-thiadiazole;hydrate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer, antimicrobial, and antiviral agents
Materials Science: The compound is explored for its electronic properties and potential use in organic electronics and conductive polymers.
Biological Studies: It serves as a probe for studying enzyme interactions and biological pathways involving thiadiazole derivatives.
Mechanism of Action
The mechanism of action of 2-Bromo-5-ethyl-1,3,4-thiadiazole;hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and thiadiazole moieties play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, in anticancer research, the compound may inhibit key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methyl-1,3,4-thiadiazole: Similar in structure but with a methyl group instead of an ethyl group.
5-Methyl-1,3,4-thiadiazole-2-thiol: Contains a thiol group, offering different reactivity and applications.
4-Bromobenzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): A more complex structure with additional thiadiazole rings.
Uniqueness
2-Bromo-5-ethyl-1,3,4-thiadiazole;hydrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and the hydrate form can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-bromo-5-ethyl-1,3,4-thiadiazole;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2S.H2O/c1-2-3-6-7-4(5)8-3;/h2H2,1H3;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBLMQWNXYZXTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)Br.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609401-11-7 |
Source
|
Record name | 1,3,4-Thiadiazole, 2-bromo-5-ethyl-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609401-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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